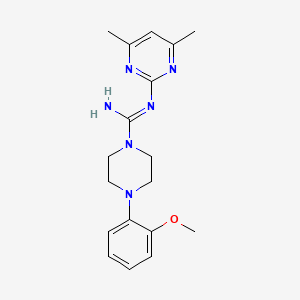
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide is a compound of interest in various scientific fields. It belongs to a class of compounds known for their potential in medicinal chemistry and other applications. The compound's synthesis, structure, and properties have been the subject of several studies.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate acids with amines or amides in the presence of catalysts or reagents like lutidine and TBTU, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Sharma et al., 2018). Other methods involve reduction, acetylation, and ethylation processes (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions often involve trans- and cis-isomers and can target specific receptors or biological pathways, as seen in the study of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides (Pękala et al., 2011).
Physical Properties Analysis
Physical properties like solubility, melting point, and boiling point are crucial for understanding the compound's behavior under different conditions. These properties are often determined using standard analytical methods.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are essential for evaluating the compound's applications and safety. Studies on related compounds have shown a range of activities and interactions depending on their chemical structure (Bardiot et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Synthesis
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide derivatives have been investigated for their potential in anticancer drug development. A study by Sharma et al. (2018) synthesized a compound structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Anticonvulsant Activity
Compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been synthesized and tested for anticonvulsant activity. Pękala et al. (2011) explored the anticonvulsant properties of similar compounds, highlighting their potential in this therapeutic area (Pękala et al., 2011).
Detection of Carbonyl Compounds
In environmental science, derivatives of 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been used as probes for detecting carbonyl compounds in water samples. Houdier et al. (2000) developed a fluorescent probe based on a similar compound for measuring aldehydes and ketones in environmental water samples (Houdier et al., 2000).
Synthesis Improvements
Research has also focused on the synthesis of compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide. Fenga (2007) discussed the synthesis and improvements in the production process of a structurally related compound, enhancing yield and purity (Fenga, 2007).
Antifungal Agents
Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have shown promise as broad-spectrum antifungal agents. Bardiot et al. (2015) identified derivatives with significant antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Analgesic Activities
Research has also explored the analgesic potential of similar compounds. Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their analgesic activities, highlighting the potential of these compounds in pain management (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-8-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODCVUMJOQNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)